4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an isopropylthio group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(isopropylthio)benzaldehyde with a suitable pyrrole precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile
- 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile
- 4-(2-(Propylthio)phenyl)-1H-pyrrole-3-carbonitrile
Uniqueness
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
87388-33-8 |
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Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-(2-propan-2-ylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14N2S/c1-10(2)17-14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3 |
InChI Key |
VSDJUNNTKTVPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
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